5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one

Analytical Quality Control Ramosetron Impurity Profiling HPLC Method Validation

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 171967-71-8) is a synthetic hybrid that integrates the indole and benzimidazole pharmacophores, conferring a unique multi-target biological interaction profile distinct from single-scaffold analogs. This compound is structurally characterized as an oxidized benzimidazolone derivative of the 5-HT3 receptor antagonist Ramosetron, serving as a critical specified impurity (Ramosetron Impurity for analytical method development and quality control in pharmaceutical manufacturing.

Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
CAS No. 171967-71-8
Cat. No. B185053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one
CAS171967-71-8
Molecular FormulaC17H13N3O2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)N4
InChIInChI=1S/C17H13N3O2/c1-20-9-12(11-4-2-3-5-15(11)20)16(21)10-6-7-13-14(8-10)19-17(22)18-13/h2-9H,1H3,(H2,18,19,22)
InChIKeyDMVYZQQJFCYEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(1-Methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 171967-71-8) for Research & QC


5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 171967-71-8) is a synthetic hybrid that integrates the indole and benzimidazole pharmacophores, conferring a unique multi-target biological interaction profile distinct from single-scaffold analogs [1]. This compound is structurally characterized as an oxidized benzimidazolone derivative of the 5-HT3 receptor antagonist Ramosetron, serving as a critical specified impurity (Ramosetron Impurity 9) for analytical method development and quality control in pharmaceutical manufacturing [2].

Why Generic Indole/Benzimidazole Analogs Cannot Substitute for CAS 171967-71-8 in Specialized Applications


Generic substitution with simpler indole or benzimidazole building blocks is precluded due to this compound's specific combination of structural motifs, which dictates a distinct polypharmacological activity profile. In analytical method validation (AMV) for Ramosetron, its unique retention time (RT) and spectral properties, resulting from the conjugated indole-3-carbonyl-benzimidazolone system, are essential for system suitability, ensuring resolution from the active pharmaceutical ingredient (API) and other process impurities [1]. Substitution with non-identical analogs would fail regulatory specificity thresholds, compromising method accuracy and potentially delaying Abbreviated New Drug Application (ANDA) approvals [2].

Quantitative Differentiation Evidence for CAS 171967-71-8: Key Comparator Data


Differentiation Factor 1: Validated Identity in HPLC Method Validation against Ramosetron API

Unlike related substances that may co-elute, CAS 171967-71-8 demonstrates baseline resolution (Resolution Factor > 2.5) from the Ramosetron API and other key impurities under validated pharmacopoeia-analogous HPLC conditions, a critical metric for use as a system suitability standard [1]. Non-specific indole analogs or alternative impurities would fail this specific separation requirement, invalidating the analytical method [2].

Analytical Quality Control Ramosetron Impurity Profiling HPLC Method Validation

Differentiation Factor 2: Superior CYP3A4 Inhibition Compared to Main Metabolite

The compound exhibits an IC₅₀ of 233 nM against human CYP3A4, a key enzyme in drug metabolism [1]. In contrast, studies on the primary active metabolite of Ramosetron show significantly weaker CYP3A4 inhibition, often exceeding an IC₅₀ of 10 µM [2]. This higher inhibitory potency makes CAS 171967-71-8 a more selective biochemical tool for studying CYP3A4-mediated drug-drug interactions where indazoles are the standard reference.

Drug Metabolism CYP Enzyme Inhibition Metabolite Profiling

Differentiation Factor 3: Enhanced HDAC1/2 Polypharmacology over Simple Indole-3-Acids

The compound uniquely demonstrates dual inhibition of Histone Deacetylase 1 (IC₅₀ = 550 nM) and Histone Deacetylase 2 (IC₅₀ = 400 nM) [1]. This represents a significant gain-of-function over simple 1-methylindole-3-carboxylic acid, a common synthetic precursor, which shows no appreciable HDAC inhibition (IC₅₀ > 50 µM) [2]. This multi-target engagement, combining CYP and HDAC inhibition, is a distinct polypharmacological feature.

Epigenetic Tool Compounds Histone Deacetylase (HDAC) Inhibition Polypharmacology

Differentiation Factor 4: Certified Purity and Identity for Regulatory Filings vs. Non-Certified Standards

Certified reference standards of this compound are offered with complete structural elucidation (¹H NMR, ¹³C NMR, HRMS) and a certified purity of ≥ 95% (area normalization by HPLC) . Procuring non-certified 'research-grade' impurities from unauthorized suppliers often results in unidentified contaminants, risking FDA review delays due to insufficient identity evidence [1]. The cost of a deficiency letter far exceeds the unit price difference.

ANDAs/Regulatory Submissions Impurity Reference Standard Analytical Method Validation (AMV)

Top Application Scenarios for 5-(1-Methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 171967-71-8)


Analytical Method Development and Validation for Generic Ramosetron ANDAs

Procure this compound as the primary system suitability and resolution standard for HPLC/LC-MS methods quantifying Ramosetron Hydrochloride and its related substances in drug substance and drug product batches, as validated in published methods [1]. Its unique retention characteristics ensure compliance with ICH Q2(R1) validation requirements, specifically for specificity and resolution.

In Vitro Drug-Drug Interaction (DDI) Studies as a CYP3A4 Probe

Utilize this compound's potent CYP3A4 inhibition (IC₅₀ = 233 nM) as a positive control or probe for drug metabolism studies, especially when investigating the metabolic interactions of indole-containing co-administered drugs, a scenario where other Ramosetron metabolites would be insufficiently potent to act as probes [2].

Epigenetic Polypharmacology Screening for Novel HDAC/CYP Dual Inhibitors

Use this indole-benzimidazole hybrid as a validated starting point or reference compound in HDAC1/2 (IC₅₀ 400-550 nM) activity assays [3]. This addresses the tool compound gap for studying dual epigenetic/metabolic enzyme inhibition, an emerging concept in chemoresistance research, where selective single-target HDAC inhibitors fail to replicate the phenotype.

Quote Request

Request a Quote for 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.